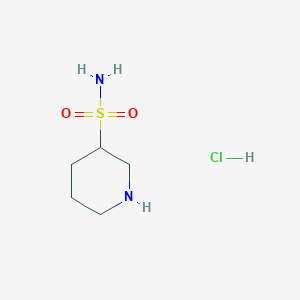

Piperidine-3-sulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMQBKTAIAORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170558-67-4 | |

| Record name | Piperidine-3-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Synthesis Protocol for Piperidine-3-sulfonamide Hydrochloride: A Detailed Guide for Researchers

Introduction: The Significance of the Piperidine-3-sulfonamide Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. When functionalized with a sulfonamide group, the resulting molecule often exhibits a range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The sulfonamide group, a bioisostere of the amide bond, offers improved metabolic stability and unique hydrogen bonding capabilities, making it a valuable functional group in drug design. This application note provides a comprehensive, step-by-step protocol for the synthesis of piperidine-3-sulfonamide hydrochloride, a key building block for the development of novel therapeutics.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is approached through a well-defined, multi-step sequence starting from the readily available 3-aminopyridine. The overall strategy involves the initial protection of the exocyclic amino group, followed by the reduction of the pyridine ring, subsequent sulfonylation of the protected amino group, and final deprotection to yield the desired hydrochloride salt. This method is designed to be robust and scalable for laboratory settings.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Overall synthetic route to this compound.

Experimental Protocols

PART 1: Synthesis of N-(tert-Butoxycarbonyl)-3-aminopyridine

Rationale: The initial step involves the protection of the exocyclic amino group of 3-aminopyridine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions during the subsequent reduction of the pyridine ring. The Boc group is stable under the hydrogenation conditions and can be readily removed in the final step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminopyridine | 94.11 | 10.0 g | 0.106 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24.3 g | 0.111 |

| Triethylamine (TEA) | 101.19 | 15.5 mL | 0.111 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 3-aminopyridine (10.0 g, 0.106 mol) and dissolve it in dichloromethane (200 mL).

-

Add triethylamine (15.5 mL, 0.111 mol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (24.3 g, 0.111 mol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(tert-butoxycarbonyl)-3-aminopyridine as a white solid.

PART 2: Synthesis of N-(tert-Butoxycarbonyl)-3-aminopiperidine

Rationale: The aromatic pyridine ring of the Boc-protected intermediate is reduced to a piperidine ring via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(tert-Butoxycarbonyl)-3-aminopyridine | 194.23 | 15.0 g | 0.077 |

| 10% Palladium on Carbon (Pd/C) | - | 1.5 g | - |

| Methanol | - | 250 mL | - |

Procedure:

-

In a hydrogenation vessel, dissolve N-(tert-butoxycarbonyl)-3-aminopyridine (15.0 g, 0.077 mol) in methanol (250 mL).

-

Carefully add 10% palladium on carbon (1.5 g, 10 wt%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol (50 mL).

-

Concentrate the filtrate under reduced pressure to yield N-(tert-butoxycarbonyl)-3-aminopiperidine as a viscous oil or a low-melting solid. The crude product is often of sufficient purity for the next step.

PART 3: Synthesis of tert-Butyl (3-sulfamoylpiperidin-1-yl)carbamate

Rationale: This step involves the formation of the sulfonamide. The primary amino group of N-(tert-butoxycarbonyl)-3-aminopiperidine is reacted with sulfuryl chloride to form a sulfamoyl chloride intermediate, which is then quenched with ammonia to yield the primary sulfonamide. The reaction is performed at low temperature to control the reactivity of sulfuryl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(tert-Butoxycarbonyl)-3-aminopiperidine | 200.28 | 10.0 g | 0.050 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 4.4 mL | 0.055 |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - |

| Ammonia (7N solution in methanol) | - | 50 mL | - |

| Triethylamine (TEA) | 101.19 | 7.7 mL | 0.055 |

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-3-aminopiperidine (10.0 g, 0.050 mol) and triethylamine (7.7 mL, 0.055 mol) in anhydrous dichloromethane (200 mL) in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sulfuryl chloride (4.4 mL, 0.055 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

In a separate flask, prepare a solution of ammonia in methanol (7N, 50 mL).

-

Slowly add the ammonia solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl (3-sulfamoylpiperidin-1-yl)carbamate.

PART 4: Synthesis of this compound

Rationale: The final step is the deprotection of the Boc group under acidic conditions to yield the desired piperidine-3-sulfonamide as its hydrochloride salt. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation.[2][3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl (3-sulfamoylpiperidin-1-yl)carbamate | 279.37 | 8.0 g | 0.029 |

| 4M HCl in 1,4-Dioxane | - | 50 mL | - |

| Diethyl ether | - | 100 mL | - |

Procedure:

-

Dissolve tert-butyl (3-sulfamoylpiperidin-1-yl)carbamate (8.0 g, 0.029 mol) in 4M HCl in 1,4-dioxane (50 mL) at room temperature.

-

Stir the solution for 4 hours. A precipitate should form during this time.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, add diethyl ether (100 mL) to the reaction mixture to facilitate further precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with diethyl ether (2 x 30 mL).

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (DMSO-d₆): Expected signals for the piperidine ring protons and the sulfonamide and amine protons.

-

¹³C NMR (DMSO-d₆): Expected signals for the carbon atoms of the piperidine ring.

-

Mass Spectrometry (ESI+): Calculation of the exact mass of the protonated molecule [M+H]⁺.

-

Melting Point: Determination of the melting point range.

Safety and Handling

-

3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Di-tert-butyl dicarbonate (Boc₂O): Flammable solid and causes skin irritation. Handle with care.

-

Palladium on Carbon (Pd/C): Flammable solid. Handle in an inert atmosphere when dry.

-

Sulfuryl chloride (SO₂Cl₂): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.

-

Hydrogen Chloride (HCl) in Dioxane: Corrosive and causes severe skin burns and eye damage. 1,4-Dioxane is a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable building block for further elaboration in drug discovery and development programs. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

-

El-Emary, T. I. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Retrieved from [Link]

-

Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of Piperidine-3-sulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the preliminary in vitro evaluation of Piperidine-3-sulfonamide hydrochloride as a potential antimicrobial agent. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary for robust and reproducible screening assays. The methodologies outlined herein are grounded in internationally recognized standards to ensure data integrity and comparability.

Scientific Rationale and Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The piperidine ring is a prevalent heterocyclic motif found in numerous pharmaceuticals and natural alkaloids, known to confer favorable pharmacokinetic properties.[1][2][3] Similarly, the sulfonamide functional group is a classic pharmacophore, famed for its antibacterial activity through the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6]

This compound represents a logical conjunction of these two pharmacophores. The combination of the structural features of piperidine with the established antibacterial mechanism of sulfonamides presents a compelling case for its investigation as a potential antimicrobial agent.[7][8][9] Studies on various derivatives of piperidine and sulfonamides have consistently demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[10][11][12][13] This application note details the standardized procedures for determining the in vitro efficacy of this compound against a panel of clinically relevant microorganisms.

The Postulated Mechanism of Action

The primary hypothesized mechanism of action for this compound is the disruption of folate synthesis in susceptible bacteria. Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.[][15] As folic acid is crucial for the synthesis of nucleotides and certain amino acids, its inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[5][15]

Caption: General workflow for preparing test compound dilutions.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [16][17][18]This method is considered a gold standard for susceptibility testing. [19] Protocol Steps:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Assay Setup:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.

-

Add 100 µL of the highest concentration of the test compound to the first column of wells, and perform a two-fold serial dilution across the plate, leaving the last column as a growth control (no compound).

-

Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Include a sterility control well (broth only) and a growth control well (broth + inoculum).

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2 °C for 16-20 hours (for most bacteria) or 24-48 hours (for fungi) in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [16]

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. [20][21] Protocol Steps:

-

Sub-culturing from MIC Plate:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

-

Spot-plate these aliquots onto a fresh MHA plate (or Sabouraud Dextrose Agar for fungi).

-

-

Incubation:

-

Incubate the plates at 35 ± 2 °C for 18-24 hours (or longer for fungi) until growth is visible in the control spots.

-

-

Result Interpretation:

-

The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate. [21]

-

Caption: Integrated workflow for MIC and MBC/MFC determination.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise tabular format. The following table provides an illustrative example of expected data for this compound.

Table 1: Illustrative Antimicrobial Activity of this compound

| Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal (≤4) |

| Enterococcus faecalis | ATCC 29212 | 32 | >128 | Bacteriostatic (>4) |

| Escherichia coli | ATCC 25922 | 64 | 128 | Bactericidal (≤4) |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | Resistant |

| Candida albicans | ATCC 90028 | 64 | >128 | Fungistatic (>4) |

Note: The interpretation of bactericidal versus bacteriostatic activity is based on the ratio of MBC to MIC. A ratio of ≤4 is generally considered bactericidal, while a ratio of >4 suggests bacteriostatic activity. Interpretive criteria for susceptible, intermediate, and resistant categories are defined by organizations like CLSI and EUCAST and are specific to each drug-organism combination. [22][23]

Quality Control and Self-Validation

To ensure the validity and reproducibility of the results, strict quality control measures must be implemented.

-

Reference Strains: Always include standard quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each assay run. [24][25]The MIC values for these strains against a reference antibiotic (e.g., ciprofloxacin, ampicillin) must fall within the acceptable ranges defined by CLSI or EUCAST. [26]* Controls: Each assay plate must include a sterility control (medium only) and a growth control (medium and inoculum). The sterility control should remain clear, and the growth control should show robust turbidity.

-

Reproducibility: Each experiment should be performed in triplicate on separate occasions to ensure the reproducibility of the obtained MIC and MBC/MFC values.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial screening of this compound. The data generated from these assays will provide a critical go/no-go assessment of the compound's potential as an antimicrobial agent. Promising results would warrant further investigation, including:

-

Screening against a broader panel of clinical isolates, including multi-drug resistant strains.

-

Time-kill kinetic studies to further characterize the bactericidal or bacteriostatic nature of the compound.

-

Cytotoxicity assays to determine the compound's selectivity for microbial cells over mammalian cells.

-

Further studies to elucidate the precise mechanism of action.

By adhering to these standardized protocols and quality control measures, researchers can generate high-quality, reliable data to guide the early stages of the drug discovery and development process.

References

-

Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." Accessed January 22, 2024. [Link].

-

RSC Advances. "Piperazine based antimicrobial polymers: a review." Accessed January 22, 2024. [Link].

-

MDPI. "Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives." Accessed January 22, 2024. [Link].

-

ResearchGate. "(PDF) Antimicrobial and antioxidant activities of piperidine derivatives." Accessed January 22, 2024. [Link].

-

Cleveland Clinic. "What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples." Accessed January 22, 2024. [Link].

-

Study.com. "Sulfonamide: Mechanism of Action & Uses - Video." Accessed January 22, 2024. [Link].

-

ResearchGate. "Piperidine derivatives with antimicrobial activity..." Accessed January 22, 2024. [Link].

-

Protocols.io. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Accessed January 22, 2024. [Link].

-

YouTube. "Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)." Accessed January 22, 2024. [Link].

-

Academic Journals. "Antimicrobial and antioxidant activities of piperidine derivatives." Accessed January 22, 2024. [Link].

-

PubMed. "Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide." Accessed January 22, 2024. [Link].

-

Taylor & Francis Online. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Accessed January 22, 2024. [Link].

-

EUCAST. "Clinical Breakpoint Tables." Accessed January 22, 2024. [Link].

-

NIH. "Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC." Accessed January 22, 2024. [Link].

-

World Organisation for Animal Health. "Antimicrobial susceptibility testing (Broth microdilution method)." Accessed January 22, 2024. [Link].

-

ResearchGate. "(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." Accessed January 22, 2024. [Link].

-

IACLD. "MIC & Etest." Accessed January 22, 2024. [Link].

-

ResearchGate. "Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity." Accessed January 22, 2024. [Link].

-

BMG Labtech. "The minimum bactericidal concentration of antibiotics." Accessed January 22, 2024. [Link].

-

EUCAST. "EUCAST - Home." Accessed January 22, 2024. [Link].

-

NIH. "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC." Accessed January 22, 2024. [Link].

-

Public Health England. "Quality Control of Antimicrobial Susceptibility Testing." Accessed January 22, 2024. [Link].

-

NCBI Bookshelf. "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline." Accessed January 22, 2024. [Link].

-

Microbiology Class. "STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM." Accessed January 22, 2024. [Link].

-

EUCAST. "EUCAST -standardising antimicrobial susceptibility testing in Europe." Accessed January 22, 2024. [Link].

-

MSD Manual Professional Edition. "Sulfonamides - Infectious Diseases." Accessed January 22, 2024. [Link].

-

DergiPark. "SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS." Accessed January 22, 2024. [Link].

-

NIH. "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC." Accessed January 22, 2024. [Link].

-

Wikipedia. "Broth microdilution." Accessed January 22, 2024. [Link].

-

MDPI. "Sulfonamides with Heterocyclic Periphery as Antiviral Agents." Accessed January 22, 2024. [Link].

-

GCS Medical College. "Quality Control of Antimicrobial Susceptibility Tests." Accessed January 22, 2024. [Link].

-

Wikipedia. "Piperidine." Accessed January 22, 2024. [Link].

-

NIH. "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs." Accessed January 22, 2024. [Link].

-

ResearchGate. "(PDF) EUCAST expert rules in antimicrobial susceptibility testing." Accessed January 22, 2024. [Link].

-

Frontier Research Publication. "Sulfonamide derivatives: Synthesis and applications." Accessed January 22, 2024. [Link].

-

NICD. "Antimicrobial susceptibility testing EUCAST disk diffusion method." Accessed January 22, 2024. [Link].

-

NIH. "Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC." Accessed January 22, 2024. [Link].

-

Leibniz Institute DSMZ. "Quality Control Strains." Accessed January 22, 2024. [Link].

-

CMAC. "Antimicrobial susceptibility testing by broth microdilution method: widely available modification." Accessed January 22, 2024. [Link].

-

PubChem. "Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID." Accessed January 22, 2024. [Link].

-

YouTube. "MIC (Broth Microdilution) Testing." Accessed January 22, 2024. [Link].

-

Microchem Laboratory. "Minimum Bactericidal Concentration (MBC) Test." Accessed January 22, 2024. [Link].

Sources

- 1. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academicjournals.org [academicjournals.org]

- 12. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 15. frontiersrj.com [frontiersrj.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. bmglabtech.com [bmglabtech.com]

- 21. microchemlab.com [microchemlab.com]

- 22. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 25. microbiologyclass.net [microbiologyclass.net]

- 26. bsac.org.uk [bsac.org.uk]

Application Notes and Protocols for the Investigation of Novel Piperidine-Sulfonamide Analogs in Cancer Cell Line Studies

Introduction: The Rationale for Investigating Piperidine-Sulfonamide Analogs in Oncology

The confluence of the piperidine scaffold and the sulfonamide functional group has given rise to a promising class of molecules in modern medicinal chemistry and oncology research.[1][2] The sulfonamide group, a cornerstone of various therapeutic agents, imparts a diverse range of pharmacological activities, including well-documented antitumor properties.[3][4] Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, such as the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest.[5][6]

The piperidine ring, a prevalent heterocyclic moiety, is a key component in numerous anticancer agents, contributing to their efficacy against a spectrum of cancers including breast, prostate, and lung cancer.[1] The incorporation of the piperidine moiety can enhance the pharmacological properties of a compound, influencing its binding affinity to target proteins and its pharmacokinetic profile.

This document serves as a comprehensive guide for researchers and drug development professionals on the application of novel piperidine-sulfonamide compounds, exemplified by the hypothetical molecule Piperidine-3-sulfonamide hydrochloride, in cancer cell line studies. It provides a framework for elucidating the compound's mechanism of action and offers detailed protocols for its preclinical evaluation.

Hypothesized Mechanisms of Action and Key Signaling Pathways

Based on the extensive literature on sulfonamide and piperidine derivatives, a novel compound like this compound could exert its anticancer effects through several key mechanisms.[7] These include the inhibition of enzymes crucial for tumor growth and survival, such as:

-

Carbonic Anhydrases (CAs): Particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and are often overexpressed in hypoxic tumors.[7][8]

-

Tyrosine Kinases (TKs): These are pivotal in cancer cell signaling pathways.[7] For instance, vascular endothelial growth factor receptor-2 (VEGFR-2), a prominent member of the protein tyrosine kinase family, is a key target for anti-angiogenic therapy.[9][10][11]

-

Matrix Metalloproteinases (MMPs): These enzymes are essential for tumor invasion and metastasis.[7][12]

-

Pyruvate Kinase M2 (PKM2): A key player in cancer cell metabolism.[13][14]

The inhibition of these targets can lead to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3][15]

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothesized mechanism of action where a piperidine-sulfonamide analog inhibits a receptor tyrosine kinase (RTK), leading to the downstream suppression of a pro-survival signaling pathway.

Caption: Hypothesized inhibition of an RTK signaling pathway by a piperidine-sulfonamide compound.

Experimental Protocols for In Vitro Evaluation

A systematic approach is crucial to characterize the anticancer properties of a novel piperidine-sulfonamide compound. The following experimental workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow Overview

Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, A549 for lung cancer)[15][16]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the piperidine-sulfonamide compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

| Parameter | Description |

| Cell Lines | MCF-7 (Breast), PC3 (Prostate), A549 (Lung) |

| Seeding Density | 5 x 10³ cells/well |

| Compound Conc. | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 hours |

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

| Parameter | Description |

| Cell Line | PC3 |

| Compound Conc. | IC50, 2x IC50 |

| Incubation Time | 24 hours |

| Detection | Flow Cytometry |

Protocol 3: Cell Cycle Analysis

Objective: To investigate if the compound induces cell cycle arrest.

Materials:

-

Cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[17]

Protocol 4: Western Blot Analysis

Objective: To examine the effect of the compound on the expression and phosphorylation of key proteins in a targeted signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the expression levels of target proteins between treated and untreated cells. An increase in the Bax/Bcl-2 ratio and cleaved caspase-3/PARP would be indicative of apoptosis induction.[1]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel piperidine-sulfonamide analogs as potential anticancer agents. The data generated from these experiments will help to elucidate the compound's mechanism of action, identify its molecular targets, and provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models. The versatile nature of the sulfonamide moiety suggests that these compounds could be tailored to inhibit a wide array of cancer-related targets, making them a fertile ground for the discovery of new cancer therapeutics.[2][7]

References

-

El-Sayad, K. A., Elmasry, G., & Abouzid, K. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

-

Bhattacharya, S., & Banerjee, S. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Journal of Medicinal Chemistry, 65(15), 10243-10276. [Link]

-

Yin, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. [Link]

-

Al-Warhi, T., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 13861–13874. [Link]

-

Abdel-Ghani, T. M., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

-

Galdina, E. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206. [Link]

-

Gaber, N. N., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234. [Link]

-

Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(22), 6973–6984. [Link]

-

Abdel-Ghani, T. M., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

-

Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(3), 734-748. [Link]

-

Gaber, N. N., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234. [Link]

-

Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1406-1416. [Link]

-

Michalik, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(19), 10333. [Link]

-

Suthar, S. K., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 63-73. [Link]

-

Liu, Y., et al. (2018). Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. Molecules, 23(10), 2533. [Link]

-

Nawrot-Gryka, A., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 26(18), 14321. [Link]

-

Gaber, N. N., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

-

Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

-

Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen. [Link]

Sources

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Application Note: Comprehensive In Vitro Evaluation of Novel Sulfonamides

Abstract

The resurgence of community-acquired MRSA and the need for cost-effective antimicrobials have renewed interest in the sulfonamide class. However, the in vitro evaluation of these antifolates presents unique challenges that frequently lead to false resistance data or irreproducible results. This guide details the critical "Thymidine Trap," the "Trailing Endpoint" phenomenon, and the precise protocols required to validate novel dihydropteroate synthase (DHPS) inhibitors.

Part 1: Mechanism & Rationale[1][2][3][4]

The Target: Dihydropteroate Synthase (DHPS)

Sulfonamides act as competitive inhibitors of DHPS, an enzyme obligate for bacterial folate synthesis.[1][2] Unlike mammals, which uptake pre-formed folate, most bacteria must synthesize it de novo.[2] Sulfonamides mimic para-aminobenzoic acid (PABA), effectively clogging the active site of DHPS and halting the production of dihydropteroic acid.[2]

The Synergistic Imperative

Because the folate pathway is linear, sulfonamides are rarely used as monotherapy. They are almost exclusively paired with dihydrofolate reductase (DHFR) inhibitors (e.g., Trimethoprim). Therefore, any evaluation of a novel sulfonamide must include synergy profiling.

Visualization: The Folate Blockade

The following diagram illustrates the sequential blockade of the folate pathway, highlighting the specific intervention points for Sulfonamides and their synergistic partners.

Figure 1: The Folate Biosynthesis Pathway. Sulfonamides compete with PABA for the DHPS active site, while Trimethoprim inhibits the downstream reduction of Dihydrofolate.

Part 2: Critical Pre-Analytical Considerations

The "Thymidine Trap" (Media Selection)

The Problem: Standard laboratory media (e.g., Luria Broth or standard Mueller-Hinton) often contain significant levels of thymidine. Bacteria can utilize exogenous thymidine to bypass the folate blockade via the "thymidine salvage pathway," rendering sulfonamides artificially inactive.

The Solution:

-

Mandatory Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

The Enzyme Fix: If using standard CAMHB, you must supplement with Lysed Horse Blood (LHB) (2.5% to 5% v/v). LHB contains the enzyme thymidine phosphorylase , which degrades thymidine in the media, restoring sulfonamide activity.

-

Validation: Verify media quality using Enterococcus faecalis ATCC 29212. If the MIC for sulfamethoxazole/trimethoprim is high, the media contains interfering thymidine.

Solubility & The "Trailing" Effect

-

Solvent: Novel sulfonamides are often hydrophobic. Dissolve stock solutions in DMSO or 0.1 M NaOH. Ensure the final DMSO concentration in the assay plate is <1% to avoid solvent toxicity.

-

The Readout: Sulfonamides are bacteriostatic . They inhibit growth but do not instantly kill. This results in "trailing endpoints"—a gradual reduction in turbidity rather than a sharp cutoff.

-

Rule: Read the MIC at 80% inhibition compared to the growth control, not 100% clearance.

-

Part 3: Experimental Protocols

Protocol A: MIC Determination (Broth Microdilution)

Based on CLSI M07 guidelines.

Materials:

-

Test Compound (Novel Sulfonamide)

-

Standard Control: Sulfamethoxazole (SMX)

-

Media: CAMHB + 2.5% Lysed Horse Blood (LHB)

-

Organism: S. aureus ATCC 29213 (QC strain)

-

96-well round-bottom plates

Workflow:

-

Stock Prep: Prepare 10 mg/mL stock of test compound in DMSO.

-

Dilution: Create a 2-fold serial dilution series in CAMHB+LHB across the 96-well plate (Final volume: 50 µL/well). Range: 64 µg/mL to 0.125 µg/mL.

-

Inoculum:

-

Prepare a 0.5 McFarland suspension from fresh colonies.

-

Dilute 1:100 in CAMHB+LHB to achieve

CFU/mL. -

Add 50 µL of inoculum to each well (Final assay density:

CFU/mL).

-

-

Incubation: 16–20 hours at 35°C (ambient air).

-

Analysis:

-

Visual: Look for the "button" of sedimented cells.

-

The 80% Rule: The MIC is the lowest concentration where growth is inhibited by

. There may be a faint haze (trailing growth) in the MIC well; ignore this haze.

-

Protocol B: Synergy Assessment (Checkerboard Assay)

To determine if the novel sulfonamide synergizes with Trimethoprim (TMP).

Workflow:

-

Matrix Setup:

-

Vertical Axis (Rows A-H): Serial dilution of Novel Sulfonamide (e.g., 0 to 64 µg/mL).

-

Horizontal Axis (Cols 1-12): Serial dilution of Trimethoprim (e.g., 0 to 4 µg/mL).

-

-

Inoculation: Add

CFU/mL bacteria to all wells. -

Incubation: 18 hours at 37°C.

-

Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index for the well with the lowest combined concentration showing inhibition.

Data Analysis (FIC Index):

| FIC Index Value | Interpretation | Clinical Relevance |

| Synergy | High potential for combination therapy (like Bactrim). | |

| Indifference | No benefit to combination. | |

| Antagonism | Combination reduces efficacy (Avoid). |

Protocol C: Cytotoxicity & Selectivity (MTT Assay)

To ensure the compound kills bacteria, not human cells.

Materials:

-

HepG2 or HEK293 mammalian cells.

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3][4][5]

Workflow:

-

Seed cells (

cells/well) in DMEM and incubate for 24h. -

Add serial dilutions of the sulfonamide. Incubate for 24h.

-

Add MTT reagent (0.5 mg/mL) and incubate for 4h. Metabolic activity converts yellow MTT to purple formazan.[3][4][5]

-

Solubilize crystals with DMSO and read OD at 570 nm.

-

Calculate

(Concentration cytotoxic to 50% of cells).

Selectivity Index (SI):

-

Target: An SI

is generally considered a promising lead for optimization.

Part 4: Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating sulfonamide efficacy, emphasizing the critical media supplementation step.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Breakpoint tables for interpretation of MICs and zone diameters.

-

National Institutes of Health (NIH). (2000). Crystal structure of Mycobacterium tuberculosis 6-hydroxymethyl-7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action.

-

American Society for Microbiology. (2016). Antimicrobial Susceptibility Testing Protocols.

-

Nature Protocols. (2006). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.

Sources

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. clyte.tech [clyte.tech]

- 5. atcc.org [atcc.org]

Application Note: Piperidine Scaffolds as Chemical Probes in Neural Circuitry Analysis

Executive Summary

The piperidine ring (hexahydropyridine) is a "privileged scaffold" in neuroscience, serving as the core pharmacophore for ligands targeting the cholinergic, dopaminergic, and sigma receptor systems. Its conformational flexibility allows it to mimic the bioactive conformations of endogenous neurotransmitters like acetylcholine and dopamine.

This Application Note provides validated protocols for using piperidine derivatives to interrogate neural circuits. Unlike general pharmacological guides, this document focuses on chemical probe application —using these molecules to map receptor distribution, validate drug targets, and quantify synaptic function in research settings.

Structural Basis of Piperidine Versatility

The piperidine ring's ubiquity arises from its ability to position functional groups in specific vectors relative to a basic nitrogen atom (pKa ~11). This nitrogen often serves as a proton acceptor at physiological pH, forming critical ionic bonds (salt bridges) with aspartate or glutamate residues in G-protein coupled receptors (GPCRs) and transporters.

| Target System | Representative Piperidine Probe | Mechanism of Action | Key Structural Feature |

| Cholinergic | Donepezil (Aricept) | AChE Inhibitor (Dual binding) | N-benzylpiperidine aligns with catalytic anionic site. |

| Dopaminergic | Methylphenidate / GBR 12909 | DAT Reuptake Inhibitor | 3,4-disubstituted piperidine mimics dopamine transition state. |

| Sigma Receptors | Pridopidine / PPBP | Sigma-1 Agonist (Chaperone) | 4-phenylpiperidine core interacts with ER membrane interfaces. |

| Opioid | Fentanyl / Loperamide | 4-anilidopiperidine provides high lipophilicity for BBB penetration. |

Module A: Cholinergic System Interrogation

Context: Acetylcholinesterase (AChE) Inhibition

Research into Alzheimer’s disease and cognitive enhancement relies on quantifying AChE activity.[1] Piperidine derivatives like Donepezil are unique because they bind both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme, creating a high-affinity "molecular clamp."

Protocol 1: High-Throughput Modified Ellman Assay

This protocol is optimized for screening piperidine-based libraries for AChE inhibitory potency (

Principle: AChE hydrolyzes Acetylthiocholine (ATCh).[2][3] The released thiocholine reacts with DTNB (Ellman’s Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), which is yellow (

Materials:

-

Enzyme: Recombinant Human AChE (0.5 U/mL in 0.1% BSA).

-

Substrate: Acetylthiocholine iodide (ATCh, 15 mM stock).

-

Reagent: DTNB (Ellman's Reagent, 3 mM in buffer).

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0 ± 0.1). Note: pH 8.0 is critical for the thiol-disulfide exchange.

-

Inhibitor: Piperidine derivative (dissolved in DMSO; final DMSO <1%).

Step-by-Step Methodology:

-

Preparation: Dilute piperidine derivatives in Buffer to 10x the desired final concentration.

-

Plating: Add 20 µL of Test Compound (or Vehicle Control) to wells.

-

Enzyme Addition: Add 50 µL of AChE solution.

-

Pre-Incubation (Critical): Incubate for 15 minutes at 25°C .

-

Scientist's Note: Piperidine inhibitors often exhibit slow-onset binding kinetics. Skipping this step leads to underestimation of potency.

-

-

Reaction Initiation: Add 130 µL of Master Mix (Buffer + DTNB + ATCh).

-

Final concentrations: 0.5 mM ATCh, 0.3 mM DTNB.

-

-

Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

-

Analysis: Calculate the slope (Velocity,

) of the linear portion. Determine % Inhibition:

Mechanistic Visualization: AChE Inhibition

Figure 1: The Ellman reaction pathway. Piperidine derivatives (black hexagon) inhibit the enzyme prior to hydrolysis, preventing the formation of Thiocholine and the subsequent yellow colorimetric signal.

Module B: Dopaminergic Signaling (DAT)

Context: Dopamine Transporter Inhibition

Piperidine analogs of Methylphenidate and GBR 12909 are standard tools for studying the Dopamine Transporter (DAT).[4] These probes are essential for distinguishing between transport substrates (which are translocated) and reuptake inhibitors (which block the channel).

Protocol 2: Synaptosomal [³H]-Dopamine Uptake Assay

This ex vivo assay measures the ability of a piperidine probe to block the reuptake of dopamine into presynaptic terminals.

Materials:

-

Tissue: Rat striatal synaptosomes (P2 fraction).

-

Radioligand: [³H]-Dopamine (Specific Activity ~40-60 Ci/mmol).

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer, oxygenated.

-

Blocker: Pargyline (MAO inhibitor) and Ascorbic acid (antioxidant) must be added to preventing dopamine degradation.

Step-by-Step Methodology:

-

Tissue Prep: Homogenize striatal tissue in ice-cold sucrose (0.32 M). Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (12,000 x g, 20 min) to pellet synaptosomes. Resuspend in KRH buffer.

-

Equilibration: Aliquot synaptosomes and incubate at 37°C for 5 minutes to restore metabolic activity.

-

Drug Treatment: Add Piperidine Probe (1 nM – 10 µM) and incubate for 10 minutes.

-

Uptake Initiation: Add [³H]-Dopamine (final conc. 50 nM).

-

Active Transport: Incubate for exactly 5 minutes at 37°C .

-

Control: Run a parallel set at 4°C (measures non-specific binding/diffusion, as active transport is temp-dependent).

-

-

Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

-

Calculation:

Module C: Sigma-1 Receptor (Neuroprotection)

Context: ER Stress Modulation

The Sigma-1 receptor (S1R) is an ER-resident chaperone protein.[5] 4-phenylpiperidine ligands (e.g., PPBP, Pridopidine) are used as agonists to promote neuroprotection in ischemia models. Unlike GPCRs, S1R does not signal via G-proteins but via protein-protein interactions.

Key Research Application:

Using piperidine agonists to stabilize the IP3 receptor at the Mitochondria-Associated Membrane (MAM), thereby ensuring proper Calcium (

Experimental Workflow: Piperidine Probe Development

Figure 2: Development pipeline for Sigma-1 receptor ligands. Note the critical "Selectivity Profiling" step, as piperidines can cross-react with DAT and NMDA receptors.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

-

Gobec, S., et al. (2018). Design, synthesis and biological evaluation of N-benzylpiperidine carbamates as multi-targeted acetylcholinesterase and butyrylcholinesterase inhibitors. European Journal of Medicinal Chemistry.

-

Sigma-Aldrich. Acetylcholinesterase Activity Assay Kit (MAK119) Technical Bulletin.

-

Ruarus, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.

-

Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences.

Sources

- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Experimental design for testing piperidine sulfonamides in animal models

From Formulation to Efficacy in Neuropathic Pain Models (Nav1.7)

Introduction: The Scaffold and the Challenge

Piperidine sulfonamides represent a privileged scaffold in medicinal chemistry, particularly for targeting voltage-gated sodium channels (e.g., Nav1.7 ) and chemokine receptors (e.g., CCR2 ). While the sulfonamide moiety provides critical hydrogen-bonding interactions with channel residues, the piperidine ring often serves as a hydrophobic core or a linker to solubilizing groups.

However, this class presents distinct translational challenges:

-

Solubility: The lipophilic nature of the sulfonamide-aryl core often leads to poor aqueous solubility (Class II/IV in BCS).

-

Target Engagement: For Nav1.7 inhibitors, the drug must reach the Dorsal Root Ganglia (DRG) at therapeutic concentrations while minimizing central nervous system (CNS) penetration to reduce side effects.

-

Metabolic Stability: The piperidine ring is susceptible to oxidative metabolism (hydroxylation), potentially limiting half-life (

).

This guide provides a standardized workflow for evaluating these compounds, prioritizing DRG exposure and neuropathic pain efficacy using the Chronic Constriction Injury (CCI) model.

Module 1: Formulation Strategy (The "Go/No-Go" Step)

Before in vivo testing, a stable vehicle must be established. Piperidine sulfonamides often crystallize out of standard saline solutions.

Protocol A: Solubility Screen & Vehicle Selection

Objective: Achieve a homogeneous suspension or solution for oral (PO) or intraperitoneal (IP) dosing.

Reagents:

-

Dimethyl sulfoxide (DMSO) - Solubilizer

-

Polyethylene Glycol 400 (PEG400) - Co-solvent

-

Tween 80 - Surfactant

-

0.5% Methylcellulose (MC) or Hydroxypropyl-beta-cyclodextrin (HP-

-CD) - Suspending agents

Step-by-Step Formulation:

-

Initial Dissolution: Weigh the compound. Dissolve in 5% DMSO (v/v of final volume). Vortex for 2 minutes.

-

Checkpoint: If clear, proceed. If cloudy, sonicate at 37°C for 5 minutes.

-

-

Co-Solvent Addition: Add 40% PEG400 slowly while vortexing.

-

Bulking:

-

Option A (Solution): Add 55% Saline or Water.

-

Option B (Suspension - Preferred for high doses): Add 0.5% Methylcellulose (MC) in water.

-

-

pH Adjustment: Check pH. Piperidine nitrogens are basic (

), while sulfonamides are weakly acidic (

Visualizing the Decision Matrix:

Caption: Formulation decision tree for lipophilic piperidine sulfonamides to ensure bioavailability.

Module 2: Pharmacokinetics & DRG Exposure

For Nav1.7 inhibitors, plasma concentration is a surrogate; DRG concentration is the determinant of efficacy.

Protocol B: Tissue Distribution Study

Animals: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 10 mg/kg (PO).

-

Dosing: Administer formulation via oral gavage.

-

Sampling: Euthanize animals at

(usually 1-2 hours) and terminal phase (6-8 hours). -

Tissue Collection (Critical):

-

Collect Plasma (Lithium Heparin tubes).

-

Collect L4-L6 DRGs (Bilateral). Note: These ganglia innervate the sciatic nerve.

-

Collect Brain (to calculate Brain:Plasma ratio).

-

-

Bioanalysis: Homogenize tissues. Analyze via LC-MS/MS (MRM mode).

Target Thresholds:

| Parameter | Target Value | Rationale |

|---|

| Plasma

Module 3: Efficacy - Chronic Constriction Injury (CCI)

The CCI model (Bennett & Xie, 1988) is the gold standard for testing Nav1.7 inhibitors as it induces robust mechanical allodynia dependent on sodium channel upregulation.

Protocol C: Surgical Induction of Neuropathic Pain

Reference: Bennett G.J., Xie Y.K. Pain (1988).[1]

-

Anesthesia: Isoflurane (3% induction, 1.5% maintenance).

-

Incision: Shave the left thigh. Make an incision through the biceps femoris.[1]

-

Isolation: Expose the sciatic nerve (~1 cm) proximal to the trifurcation.

-

Ligation (The Art):

-

Closure: Suture muscle (silk) and staple skin.[1]

-

Recovery: Allow 14 days for peak allodynia to develop.

Protocol D: Behavioral Testing (Von Frey)

Readout: Mechanical Withdrawal Threshold (MWT).

-

Habituation: Place rats in wire-mesh cages for 30 mins/day for 2 days prior to testing.

-

Baseline: Measure MWT before dosing (

). -

Dosing: Administer Piperidine Sulfonamide (e.g., 30 mg/kg PO) or Vehicle.

-

Testing: Apply Von Frey filaments to the mid-plantar surface of the injured hind paw at 1, 3, and 6 hours post-dose.

-

Scoring: Use the Up-Down Method (Dixon) to calculate the 50% withdrawal threshold.

Experimental Workflow Diagram:

Caption: Timeline for the Chronic Constriction Injury (CCI) model for neuropathic pain assessment.

Data Analysis & Interpretation

Calculating % Maximum Possible Effect (%MPE)

To normalize data across animals with varying baselines:

-

Interpretation:

-

< 20% MPE: Inactive.[4]

-

20-50% MPE: Moderate Efficacy (Likely requires dose optimization).

-

> 50% MPE: Robust Analgesia (Comparable to Gabapentin positive control).

-

Statistical Analysis

-

Design: Two-way ANOVA (Time x Treatment) followed by Bonferroni’s post-hoc test.

-

n-value: Minimum n=8 rats per group for 80% power.

References

-

Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107. Link

-

McKerrall, S. J., et al. (2018). Discovery of Morpholine-Based Aryl Sulfonamides as Nav1.7 Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 369–374. Link

-

Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. (Specific reference to Sulfonamide acidity and formulation). Link

-

Chakrabarti, A., et al. (2019). Pharmacological and Pharmacokinetic Characterization of Nav1.7 Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 370(3). Link

Sources

- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. Bennett, G.J. and Xie, Y.K. (1988) A Peripheral Mononeuropathy in Rat that Produces Disorders of Pain Sensation Like Those Seen in Man. Pain, 33, 87-107. - References - Scientific Research Publishing [scirp.org]

- 4. Pharmacokinetics and metabolism of a sulphamide NK2 antagonist in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility problems of piperidine sulfonamides in biological assays

Topic: Overcoming solubility problems of piperidine sulfonamides in biological assays Ticket ID: #SOL-PIP-SULF-001 Status: Open Resource Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Dilemma

Piperidine sulfonamides represent a classic medicinal chemistry paradox. The sulfonamide moiety provides essential hydrogen bonding interactions (often targeting metalloproteases or GPCRs), while the piperidine ring adds necessary lipophilic bulk for membrane permeability. However, this combination frequently results in compounds that are "Brick Dust" —high melting point solids with poor aqueous solubility.

In biological assays, this manifests as two distinct failure modes:

-

Catastrophic Precipitation: The compound "crashes out" upon addition to aqueous media, causing false negatives (loss of potency) or false positives (precipitate scattering light in optical assays).

-

Non-Specific Binding (NSB): The lipophilic piperidine tail drives the molecule to adsorb onto plastic microplates, effectively removing the free drug from the assay.

This guide provides validated workflows to diagnose and resolve these issues without compromising assay integrity.

Part 1: Diagnostic Workflow

Before altering your assay buffer, you must determine if the issue is thermodynamic solubility (absolute limit) or kinetic solubility (precipitation rate). Use the following decision tree to diagnose the root cause.

Figure 1: Diagnostic decision tree for isolating solubility vs. adsorption issues in bioassays.

Part 2: Troubleshooting Modules

Module 1: The "Crash Out" Phenomenon (Kinetic Solubility)

The Problem: You prepare a 10 mM stock in DMSO. When you pipette this directly into your cell culture media (aqueous), the compound immediately precipitates. This happens because the local concentration of water spikes around the droplet before mixing is complete.

The Solution: The Intermediate Dilution Method . Never jump from 100% DMSO to 0.1% DMSO in one step for lipophilic compounds.

Validated Protocol: Intermediate Dilution

-

Stock Preparation: Prepare 10 mM compound stock in 100% anhydrous DMSO.

-

Intermediate Step: Dilute compound 20-fold into a "transition buffer" (e.g., PBS + 5% DMSO) or pure DMSO to create a 100x or 500x concentrate.

-

Why: This breaks the strong crystal lattice energy gradually.

-

-

Final Addition: Add the intermediate solution to the assay plate containing cells/media.

Data: DMSO Tolerance in Common Cell Lines

High concentrations of DMSO are cytotoxic and can permeabilize membranes, creating artifacts.

| Cell Line Type | Max Recommended DMSO (%) | Toxicity Mechanism |

| Primary Neurons | 0.1% | High sensitivity; membrane disruption alters firing. |

| HepG2 (Liver) | 0.5% - 1.0% | Robust, but metabolic enzymes (CYP450) inhibited >1%. |

| CHO / HEK293 | 0.5% | Standard screening lines; robust. |

| Stem Cells (iPSC) | 0.1% | DMSO induces differentiation (e.g., into cardiac lineage). |

Module 2: The Invisible Loss (Non-Specific Binding)

The Problem: Your assay shows low potency (high IC50), but nephelometry shows no precipitate. The piperidine ring is likely adhering to the hydrophobic polystyrene of the microplate or pipette tips.

The Solution: Block the surface or change the material.

Troubleshooting Guide

-

Step 1: Change the Plate. Switch from standard Polystyrene (PS) to Polypropylene (PP) or Low-Binding (Non-Binding Surface - NBS) plates. PP has lower affinity for aromatic rings than PS.

-

Step 2: Add a Surfactant (with caution). Add 0.01% Tween-20 or Triton X-100 to the assay buffer.

-

Note: Ensure the surfactant does not lyse your specific cell line.

-

-

Step 3: Carrier Proteins. Include 0.1% Bovine Serum Albumin (BSA) in the buffer. The albumin binds the lipophile reversibly, keeping it in solution but available for the receptor.

Module 3: Advanced Formulation (Cyclodextrins)

The Problem: The compound is biologically active only at concentrations where it is insoluble (e.g., >50 µM), and DMSO limits have been reached.

The Solution: Use 2-Hydroxypropyl-

Protocol: Cyclodextrin Complexation for Bioassays

This protocol replaces DMSO as the primary vehicle.

-

Preparation of Vehicle: Prepare a 20% (w/v) stock solution of HP-

-CD in water or PBS. Filter sterilize (0.22 µm). -

Compound Solubilization:

-

Weigh solid piperidine sulfonamide.

-

Add the 20% HP-

-CD solution directly to the powder. -

Critical Step: Sonicate in a water bath for 30–60 minutes at room temperature. The solution should turn clear.

-

-

Assay Dilution: Dilute this stock directly into cell media.

Part 3: Frequently Asked Questions (FAQs)

Q: My compound precipitates after 24 hours of incubation. Is the data valid? A: Likely not. This is "time-dependent precipitation." The compound was supersaturated initially. For 24h+ assays (e.g., proliferation), you must determine the Thermodynamic Solubility limit (equilibrium solubility) rather than just kinetic solubility. If your IC50 is above this limit, the result is an artifact.

Q: Can I heat the DMSO stock to dissolve the compound? A: Yes, but with caution. Piperidine sulfonamides are generally thermally stable, but DMSO decomposes at high temperatures. Heat to 37°C or 50°C max, and vortex immediately . Ensure it does not crash out upon cooling to Room Temperature (RT) before use.

Q: Why does my serial dilution curve look flat? A: This is the classic "solubility cutoff" signature. Above a certain concentration, the compound precipitates, meaning the actual concentration in solution is constant (the solubility limit), regardless of how much more you add. Check this using the Nephelometry workflow in Figure 1.

References

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).

-

Markossian S, et al. (Eds).[8] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. "DMSO Tolerance and Solubility in Assays."

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

Banks, P. (2015). "Troubleshooting Non-Specific Binding in Microplate Assays." BioTek (Agilent) Technical Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]

- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]

- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 親水性、タンパク質結合プレート | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Support Center: Purification of Piperidine-3-sulfonamide Hydrochloride

[1]

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with purifying Piperidine-3-sulfonamide hydrochloride (P3S-HCl). Unlike aromatic sulfonamides, this aliphatic heterocycle presents unique difficulties due to its high polarity, lack of strong UV chromophores, and amphoteric potential.

Part 1: Diagnostic Workflow

Before selecting a protocol, identify your specific impurity profile. Use the logic flow below to determine the optimal purification strategy.

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity characterization.[1]

Part 2: Detailed Purification Protocols

Protocol A: Removal of Inorganic Salts (Desalting)

Issue: Synthesis often involves neutralization steps (e.g., HCl removal) that leave residual inorganic salts (NaCl, NH₄Cl) trapped in the hygroscopic product. Mechanism: Exploiting the differential solubility of organic amine salts vs. inorganic salts in anhydrous alcohols.

Step-by-Step Guide:

-

Drying: Ensure the crude solid is completely dry (vacuum oven at 40°C) to prevent water from solubilizing inorganic salts.[1]

-

Solubilization: Suspend the crude solid in anhydrous Ethanol (EtOH) or Isopropanol (IPA) .[1]

-

Ratio: Use approx. 10 mL solvent per gram of crude.[1]

-

-

Sonication: Sonicate for 15 minutes. The P3S-HCl will dissolve, while inorganic salts (NaCl/KCl) remain suspended.[1]

-

Filtration: Filter through a Celite pad or a 0.45 µm PTFE membrane.[1]

-

Concentration: Evaporate the filtrate to dryness. The residue is now salt-depleted.[1]

Protocol B: Bi-Phasic Recrystallization (The "Anti-Solvent" Method)

Issue: P3S-HCl is too soluble in water/methanol for standard cooling crystallization.[1] Mechanism: Inducing supersaturation by adding a non-polar "anti-solvent" to a polar solution.[1]

| Parameter | Specification |

| Primary Solvent | Absolute Ethanol (EtOH) or Methanol (MeOH) |

| Anti-Solvent | Diethyl Ether (Et₂O) or MTBE |

| Temperature | Dissolve at 50°C; Crystallize at 4°C to -20°C |

| Expected Yield | 60-80% |

Procedure:

-

Dissolve the crude P3S-HCl in the minimum amount of warm Absolute Ethanol (approx. 50-60°C).

-

Tip: If the solution is colored, treat with activated charcoal for 10 mins and filter hot.

-

-